molecular formula C8H13ClN2O B193161 (2-butyl-4-chloro-1H-imidazol-5-yl)methanol CAS No. 79047-41-9

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Cat. No. B193161
Key on ui cas rn: 79047-41-9
M. Wt: 188.65 g/mol
InChI Key: DXSZKDOOHOBZMT-UHFFFAOYSA-N
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Patent
US05447949

Procedure details

To a solution of 2-n-butyl-5-hydroxymethylimidazole (25 g, 0.162 mol, prepared in Example 1 (i)) in 250 ml of tetrahydrofuran and 250 ml of 2-methoxyethane under argon was added portionwise N-chlorosuccinimide (26 g, 0.195 mol). The reaction mixture was heated at 50°-55° C. for 2 hours. The solvents were removed in vacuo and the residue for 48 hours. The solid was filtered and then stirred with 100 ml of diethyl ether for 1 hour. The solid was collected to give 16 g (52%) of 2-n-butyl-4-chloro-5-hydroxymethylimidazole.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][C:7]([CH2:10][OH:11])=[CH:8][N:9]=1)[CH2:2][CH2:3][CH3:4].[Cl:12]N1C(=O)CCC1=O>O1CCCC1.COCC>[CH2:1]([C:5]1[NH:6][C:7]([CH2:10][OH:11])=[C:8]([Cl:12])[N:9]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(CCC)C=1NC(=CN1)CO
Step Two
Name
Example 1 ( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
26 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
COCC

Conditions

Stirring
Type
CUSTOM
Details
stirred with 100 ml of diethyl ether for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 50°-55° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
The solid was collected

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(CCC)C=1NC(=C(N1)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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